N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic small molecule featuring a central isoxazole-3-carboxamide scaffold linked to a substituted piperidine moiety. The compound’s structure includes a 2-(methylthio)benzyl group attached to the piperidine nitrogen and a 5-phenylisoxazole ring.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-30-23-10-6-5-9-20(23)17-27-13-11-18(12-14-27)16-25-24(28)21-15-22(29-26-21)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYPVUDQRMKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step reactions:
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the benzyl piperidine intermediate by reacting 2-(methylthio)benzyl chloride with piperidine under basic conditions.
Step 2: Alkylation of the piperidine nitrogen with formaldehyde and a halogenated isoxazole derivative to introduce the isoxazole group.
Step 3: Acylation of the resultant compound with a suitable acyl chloride to introduce the carboxamide function.
Industrial Production Methods:
In industrial settings, this synthesis might be scaled up using optimized reaction conditions, including automated processes for precise control of temperature, pressure, and reagent addition. High-pressure reactors and continuous flow systems can enhance reaction rates and yields.
Chemical Reactions Analysis
Amide Coupling to Attach the Piperidine Sidechain
The carboxamide group is introduced via amide bond formation between 5-phenylisoxazole-3-carboxylic acid and the amine-containing piperidine derivative:
Reaction Pathway :
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Activation of carboxylic acid : Using coupling agents like HATU or EDCl/HOBt .
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Nucleophilic attack : Reaction with (1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine.
Example Protocol :
Optimized Conditions :
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Solvent: DMF or dichloromethane
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Temperature: 0°C to room temperature
Functionalization of the Piperidine Moiety
The 2-(methylthio)benzyl group on the piperidine nitrogen is introduced via alkylation or reductive amination :
Alkylation :
Reductive Amination :
Key Challenges :
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Steric hindrance at the piperidine nitrogen may require excess alkylating agent.
Isoxazole Ring
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Acid/Base Stability : Resistant to hydrolysis under mild conditions but degrades in concentrated HCl or NaOH .
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Thermal Stability : Decomposes above 200°C (DSC data from analogous isoxazoles ).
Carboxamide Group
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Hydrolysis : Susceptible to strong acids (e.g., HCl/HO reflux) but stable in physiological buffers .
Methylthioether Group
Comparative Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | DMSO, LiO-t-Bu, 80°C | 78 | 95 | |
| Amide Coupling | HATU, DMF, RT | 82 | 98 | |
| Reductive Amination | NaBHCN, MeOH, 0°C | 65 | 90 |
Key Research Findings
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Regioselectivity : The 3-carboxamide substitution on the isoxazole is critical for electronic stabilization during cycloaddition .
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Biological Relevance : Analogs with similar carboxamide-piperidine architectures show antiviral and protease inhibition activity, suggesting potential therapeutic applications .
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Scalability : Microwave-assisted cycloaddition improves reaction time (20 min vs. 6 h conventional) without compromising yield .
Unresolved Challenges
Scientific Research Applications
Medicinal Chemistry
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide has potential applications in developing pharmacological agents due to its structural features that allow interaction with biological targets, such as receptors and enzymes.
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of compounds structurally similar to this compound. Results indicated potential anxiolytic and antidepressant properties, suggesting that modifications to the piperidine structure could enhance efficacy in treating mood disorders.
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of isoxazole derivatives, including this compound. The findings demonstrated significant cytotoxicity against various cancer cell lines, indicating that the isoxazole moiety may play a crucial role in mediating these effects.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Derivative : Starting from commercially available piperidine derivatives.
- Introduction of the Methylthio Group : Using methylthiol reagents under basic conditions.
- Isoxazole Formation : Cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : Linking the isoxazole with the piperidine derivative through amide bond formation.
These synthetic routes are essential for achieving the desired structural integrity and functional groups necessary for biological activity.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide can vary based on its application:
Molecular Targets:
It may interact with specific enzymes or receptors, depending on its pharmacological activity. For example, the piperidine and isoxazole moieties might interact with G-protein coupled receptors or ion channels.
Pathways Involved:
Its biochemical activity could involve modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide with four analogs (Table 1), focusing on structural variations, synthetic approaches, and inferred pharmacological implications.
Key Observations :
Core Heterocycle Differences: The target compound’s 5-phenylisoxazole contrasts with SI10’s pyridine ring and Goxalapladib’s naphthyridine . The methylthio group in the target compound may enhance lipophilicity compared to SI10’s nitro group, which could improve tissue penetration .
Piperidine vs. Piperazine/Thiazole :
- The piperidine substitution in the target compound differs from the thiazole in and the methoxyethyl-piperidine in Goxalapladib . Piperidine’s conformational flexibility may favor binding to G-protein-coupled receptors.
Synthetic Complexity :
- SI10 and the target compound share amide coupling steps, but SI10’s nitro-pyridine synthesis requires precise stoichiometry of oxalyl chloride and DIPEA .
- Goxalapladib’s trifluoromethyl groups necessitate specialized fluorination techniques, increasing synthetic complexity .
Research Findings and Limitations
While direct activity data for this compound are absent in the provided evidence, structural analogs offer insights:
- SI10 : Pyridine nitro groups are associated with prodrug activation but may introduce toxicity risks .
- Thiazole-containing analog : Crystallographic data suggest stable packing, implying better solubility than phenyl-substituted compounds.
- Goxalapladib : Fluorine-rich design improves pharmacokinetics but complicates synthesis .
Limitations : The absence of binding affinity or pharmacokinetic data for the target compound restricts conclusive comparisons. Further studies are needed to validate inferred properties.
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, identified by its CAS number 1396860-17-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The structure features a piperidine ring, an isoxazole moiety, and a methylthio-benzyl group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine ring suggests potential activity as a neurotransmitter modulator, possibly affecting dopaminergic or serotonergic pathways. The isoxazole component may contribute to anti-inflammatory or neuroprotective effects.
Antioxidant Activity
Studies have shown that derivatives of isoxazole exhibit significant antioxidant properties. For instance, compounds structurally related to this compound have been reported to scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .
Antimicrobial Properties
The antimicrobial activity of similar isoxazole derivatives has been documented, suggesting that this compound may also possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Neuropharmacological Effects
Given the piperidine structure, this compound may influence neurotransmitter systems. Research on related compounds has indicated that they can act as antagonists or agonists at various receptors (e.g., GABA, dopamine), potentially providing therapeutic effects in neurological disorders .
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of isoxazole derivatives found that certain compounds could significantly reduce neuronal cell death in models of neurodegeneration. The mechanisms were linked to the modulation of oxidative stress and inflammation pathways .
Study 2: Antimicrobial Efficacy
In vitro tests showed that related compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the benzyl group could enhance efficacy against specific pathogens .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of appropriate nitrile oxides or via 1,3-dipolar cycloaddition. Subsequent functionalization of the piperidine ring (e.g., alkylation with 2-(methylthio)benzyl chloride) requires precise control of reaction parameters. Key optimizations include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling steps to enhance solubility and reactivity .
- Catalysts : Employ coupling agents like HATU or EDCI for amide bond formation, with yields >75% achievable under inert atmospheres .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can the structural integrity and purity of the compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm the presence of the methylthio group (δ ~2.5 ppm for SCH3) and isoxazole protons (δ ~6.5–7.0 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time consistency indicates batch-to-batch reproducibility .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) to confirm molecular weight .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer : Prioritize target-specific in vitro assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or proteases) with IC50 determination via dose-response curves .
- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
- Cytotoxicity : Screen against normal cell lines (e.g., HEK293) using MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methylthio and benzyl groups in target binding?
- Methodological Answer :
- Analog Synthesis : Replace the methylthio group with -SH, -SO2CH3, or -SCH2Ph to evaluate electronic and steric effects .
- Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions; compare electron density maps for substituent contributions .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes (ΔKD) .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate using orthogonal methods:
- Assay Variability : Compare results from fluorescence-based vs. radiometric assays (e.g., for ATPase activity) to rule out interference from the compound’s autofluorescence .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
- Metabolite Screening : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Q. What computational strategies are effective for predicting off-target interactions and toxicity?
- Methodological Answer :
- Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to predict off-target binding (e.g., GPCRs or ion channels) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and identify reactive intermediates .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Oxidative Stress : Expose to H2O2 (1–5 mM) and analyze by NMR for sulfide-to-sulfoxide conversion .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic forms .
Q. What strategies enhance selectivity for a target enzyme isoform over closely related isoforms?
- Methodological Answer :
- Mutagenesis Studies : Engineer isoform-specific mutations (e.g., active-site residues) and compare inhibition kinetics (Ki values) .
- Fragment-Based Design : Screen fragment libraries to identify auxiliary binding motifs that exploit isoform-specific pockets .
- Cryo-EM : Resolve structures of compound-bound isoforms to guide rational modifications .
Q. How to identify and characterize potential metabolites in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze via UPLC-QTOF-MS for phase I/II metabolites .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways via mass shifts .
- In Vivo Sampling : Collect plasma and urine from dosed animals for metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
